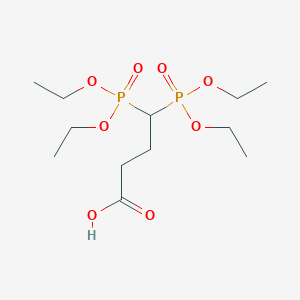
1-Aminocyclopropanecarbonitrile
Vue d'ensemble
Description
1-Aminocyclopropanecarbonitrile is an organic compound with the chemical formula C4H6N2 . It is also known by other names such as 1-Aminocyclopropancarbonitril .
Molecular Structure Analysis
The molecular formula of 1-Aminocyclopropanecarbonitrile is C4H6N2 . The average mass is 82.104 Da and the monoisotopic mass is 82.053101 Da .Physical And Chemical Properties Analysis
1-Aminocyclopropanecarbonitrile is a solid at 20 degrees Celsius . Its molecular weight is 118.56 . It appears as a white to almost white powder or crystal .Applications De Recherche Scientifique
Synthesis of Plant Growth Regulators
1-Aminocyclopropanecarbonitrile serves as a precursor for the synthesis of potentially plant growth-regulating 1-aminocyclopropanecarboxylic acids. Kimpe, Sulmon, and Stevens (1991) reported the successful synthesis of these compounds, which are essential in the study of plant growth and development (Kimpe, Sulmon, & Stevens, 1991).
Role in Ethylene Precursor Metabolism
Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in higher plants, highlighting its importance in ethylene precursor metabolism (Hoffman, Yang, & McKeon, 1982).
Photochemical Production for Drug Discovery
Staveness and colleagues (2019) described the photochemical conversion of aminocyclopropanes, like 1-aminocyclopropanecarbonitrile, into 1-aminonorbornanes. This method is significant in drug discovery, providing a diverse array of substitution patterns while maintaining functional group tolerance (Staveness et al., 2019).
Ethylene-Independent Signaling in Plants
Polko and Kieber (2019) reviewed the role of 1-Aminocyclopropane 1-carboxylic acid (ACC), closely related to 1-Aminocyclopropanecarbonitrile, in plant development and signaling, independent of ethylene biosynthesis (Polko & Kieber, 2019).
Advanced Cyclopropane Synthesis
Aelterman et al. (1999) explored new syntheses and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, demonstrating the chemical versatility and potential for creating advanced cyclopropane structures (Aelterman et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
1-aminocyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVATUPCWVUVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339546 | |
| Record name | 1-Aminocyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclopropanecarbonitrile | |
CAS RN |
196311-65-6 | |
| Record name | 1-Aminocyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino cycloprapane carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)



